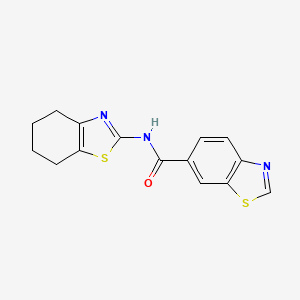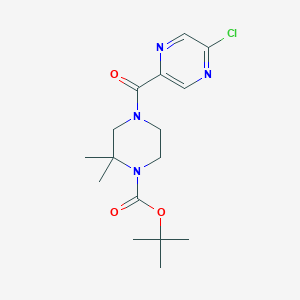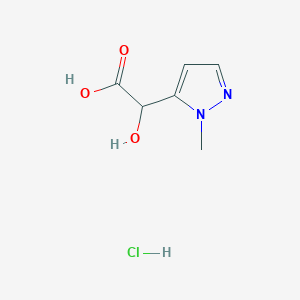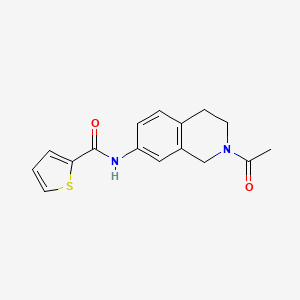![molecular formula C20H19N3O2S B2842318 (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide CAS No. 1825996-23-3](/img/structure/B2842318.png)
(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their antibacterial activity and are used in a variety of drugs .
Molecular Structure Analysis
The compound contains a cyclopenta[c]pyrazole ring, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, including pharmaceuticals and agrochemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a sulfonamide, this compound is likely to have good solubility in water .科学的研究の応用
Anticancer Potential
Sulfonamide derivatives, including compounds structurally related to (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide, have been extensively studied for their anticancer properties. Research has shown that certain sulfonamide derivatives are potent inhibitors of carbonic anhydrase IX and XII (hCA IX/XII), which are enzymes overexpressed in cancer cells and contribute to tumor growth and metastasis. For instance, studies have identified specific sulfonamides as selective inhibitors of hCA IX or XII, demonstrating significant cytotoxic and anticancer effects against various cancer cell lines. These compounds have been considered as lead anticancer compounds, highlighting their potential in developing new anticancer drug candidates (Gul et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory effects of sulfonamide derivatives also extend beyond anticancer activity. Some derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase I and II (hCA I and II), crucial for maintaining pH balance in tissues and involved in various physiological processes. These studies have shown that certain sulfonamides exhibit potent inhibition of hCA I and II, suggesting their utility in treating conditions associated with aberrant enzyme activity, such as glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).
Potential in Antimicrobial Therapy
In addition to anticancer and enzyme inhibition properties, sulfonamide derivatives have been explored for their antimicrobial potential. Research indicates that these compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. This includes the synthesis of novel compounds demonstrating promising activities against various bacteria and fungi, thereby addressing the growing concern of antibiotic resistance and the need for new antimicrobial therapies (Sharifzadeh et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-26(25,15-14-16-8-3-1-4-9-16)22-20-18-12-7-13-19(18)21-23(20)17-10-5-2-6-11-17/h1-6,8-11,14-15,22H,7,12-13H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHAVXNNLWORRM-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide](/img/structure/B2842237.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)
![1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2842240.png)


![2-benzyl-N-cyclopentyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)
![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2842253.png)

![3-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2842257.png)
![N-(2-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2842258.png)
